molecular formula C7H14O5 B14160928 1-Deoxy-2,5-O-methylenehexitol CAS No. 5399-33-7

1-Deoxy-2,5-O-methylenehexitol

Cat. No.: B14160928
CAS No.: 5399-33-7
M. Wt: 178.18 g/mol
InChI Key: ZYYQJKXJTWQPJN-UHFFFAOYSA-N
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Description

1-Deoxy-2,5-O-methylenehexitol is a specialty hexitol derivative of significant interest in synthetic and medicinal chemistry. Hexitol-based compounds, such as deoxy and dideoxy-hexitols, serve as crucial synthetic intermediates and scaffolds for developing novel chemical entities . This modified sugar alcohol, characterized by a deoxy group at the 1-position and a methylene bridge between the 2- and 5-oxygen atoms, possesses a unique stereochemical and functional group profile. This makes it a valuable building block for constructing more complex molecular architectures, including nucleoside analogues and other biologically active molecules . Researchers utilize this compound and its derivatives primarily in the exploration of carbohydrate-based polymers, prodrug development, and as a core structure in the synthesis of compounds with potential vasodilative activity . Its constrained structure is particularly valuable for studying molecular interactions and for the design of inhibitors that target specific biological pathways. As a high-purity reagent, this compound is supplied for research purposes to support innovation in pharmaceutical development and chemical biology. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5399-33-7

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

4-(hydroxymethyl)-7-methyl-1,3-dioxepane-5,6-diol

InChI

InChI=1S/C7H14O5/c1-4-6(9)7(10)5(2-8)12-3-11-4/h4-10H,2-3H2,1H3

InChI Key

ZYYQJKXJTWQPJN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(OCO1)CO)O)O

Origin of Product

United States

Occurrence and Isolation Methodologies of 1 Deoxy 2,5 O Methylenehexitol from Biological Sources

Ethnopharmacological Context of 1-Deoxy-2,5-O-methylenehexitol-Containing Extracts

A cornerstone of natural product chemistry is the investigation of compounds within the context of their traditional uses. However, without the identification of this compound in any plant or biological source, an ethnopharmacological context cannot be established. The traditional uses of plants like Cajanus cajan (pigeon pea), Zanthoxylum zanthoxyloides (Senegal prickly-ash), and Carica papaya (papaya) are well-documented for a variety of other chemical constituents, but not for the compound .

Identification of this compound in Plant Extracts (e.g., Cajanus cajan, Zanthoxylum zanthoxyloides, Carica papaya)

Despite the rich phytochemical profiles of Cajanus cajan, Zanthoxylum zanthoxyloides, and Carica papaya, there is no scientific literature to date that reports the presence of this compound in extracts from these or any other plants. These plants are known to produce a diverse array of compounds, including flavonoids and stilbenes in Cajanus cajan nih.gov, alkaloids and lignans (B1203133) in Zanthoxylum zanthoxyloides researchgate.netwikipedia.org, and alkaloids like carpaine (B1223175) and various enzymes in Carica papaya nih.govmdpi.com. However, the specific hexitol (B1215160) derivative, this compound, remains unidentified in these or any other natural sources.

Advanced Extraction and Separation Techniques for this compound

The development of extraction and separation protocols is contingent on the known presence of a target compound in a source material. As this compound has not been identified in any biological matrix, no specific methodologies for its extraction and separation have been developed.

Chromatographic Strategies for Isolation (e.g., Gas Chromatography-Mass Spectrometry-based identification)

Chromatographic techniques, particularly when coupled with mass spectrometry (GC-MS), are powerful tools for the identification and isolation of volatile and semi-volatile compounds from complex mixtures. While GC-MS has been extensively used to analyze the chemical composition of the essential oils and extracts of the aforementioned plants nih.gov, these analyses have not led to the detection of this compound. The creation of a specific chromatographic method would require a reference standard of the compound, which is not commercially available and has not been synthesized according to available records.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The final confirmation of a novel natural product's structure relies on a combination of spectroscopic and spectrometric data, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. In the absence of an isolated sample of this compound, no such data exists. Therefore, its structural characteristics remain purely theoretical and unverified by experimental means.

Synthetic Strategies and Chemical Derivatization of 1 Deoxy 2,5 O Methylenehexitol

De Novo Chemical Synthesis Approaches for 1-Deoxy-2,5-O-methylenehexitol

A de novo synthesis of this compound would logically commence from a readily available chiral precursor, such as D-mannitol. The synthetic route would necessitate the strategic installation of the 2,5-O-methylene bridge followed by the selective deoxygenation of the primary hydroxyl group at the C1 position.

A plausible stereoselective and regioselective pathway to this compound is proposed to involve two key stages: the formation of the methylene (B1212753) acetal (B89532) and the subsequent selective deoxygenation of the C1-hydroxyl group.

The initial step involves the reaction of a suitable hexitol (B1215160), such as D-mannitol, with a methylene source to form the 2,5-O-methylene acetal. This reaction takes advantage of the favorable thermodynamic stability of the resulting bicyclic system. The regioselectivity is driven by the specific stereochemical arrangement of the hydroxyl groups in the starting hexitol.

The second crucial stage is the selective deoxygenation of the primary hydroxyl group at the C1 position, while leaving the other hydroxyl groups intact. One of the most effective methods for such a transformation is the Barton-McCombie deoxygenation. alfa-chemistry.comwikipedia.org This radical-based reaction involves the conversion of the target alcohol into a thiocarbonyl derivative, typically a xanthate or a thionoformate. wikipedia.orgnrochemistry.comchemeurope.comchem-station.com Subsequent treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride or a less toxic alternative, effects the reductive cleavage of the C-O bond. wikipedia.orgnrochemistry.com

An alternative approach for the deoxygenation step could involve catalytic hydrogenolysis. This method would employ a heterogeneous catalyst, potentially a noble metal like palladium or platinum on a suitable support, under a hydrogen atmosphere. researchgate.net However, achieving high selectivity for the primary C1-hydroxyl group over the other secondary hydroxyls can be challenging and would require careful optimization of the catalyst and reaction conditions. researchgate.net

Synthetic Stage Proposed Reaction Key Considerations Potential Reagents
Acetal Formation Methylene acetal formationStereochemical control, regioselectivityD-mannitol, formaldehyde (B43269) or dimethoxymethane, acid catalyst
C1-Deoxygenation Barton-McCombie deoxygenationSelectivity for primary hydroxylNaH, CS₂, MeI; then Bu₃SnH, AIBN
C1-Deoxygenation Catalytic HydrogenolysisSelectivity, catalyst poisoningH₂, Pd/C or Pt/C

Semisynthesis from Precursor Molecules

A more direct route to this compound is a semisynthetic approach starting from the readily available precursor, 2,5-O-methylene-D-mannitol. This precursor already contains the required methylene bridge, simplifying the synthetic challenge to the selective deoxygenation of the C1-hydroxyl group.

The strategies for this deoxygenation step would be the same as those described in the de novo approach, namely the Barton-McCombie deoxygenation or selective catalytic hydrogenolysis. The advantage of this semisynthetic route is the significantly reduced number of steps, leading to a more efficient and potentially higher-yielding process. The choice between the Barton-McCombie reaction and catalytic hydrogenolysis would depend on factors such as scale, desired purity, and tolerance of other functional groups in more complex derivatives.

Preparation and Characterization of this compound Derivatives

The synthesis of derivatives of this compound is crucial for probing its biological activity and understanding its mechanism of action. This involves the rational design of structural analogs and the synthesis of molecular probes.

The rational design of structural analogs of this compound would focus on modifying the remaining hydroxyl groups to explore structure-activity relationships. For instance, replacement of one or more hydroxyl groups with other functionalities such as amino, azido (B1232118), or fluoro groups could modulate the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.

The synthesis of these analogs would typically start from a selectively protected derivative of 2,5-O-methylene-D-mannitol, where all but the target hydroxyl group are masked with protecting groups. The unprotected hydroxyl group can then be chemically modified. For example, an azido group can be introduced via nucleophilic substitution of a tosylate or mesylate precursor. Subsequent reduction of the azido group would yield the corresponding amino derivative.

Analog Type Modification Potential Synthetic Precursor Key Reaction
Amino-derivative -OH → -NH₂Azido-derivativeReduction (e.g., H₂, Pd/C)
Azido-derivative -OH → -N₃Tosyl- or Mesyl-derivativeNucleophilic substitution with NaN₃
Fluoro-derivative -OH → -F-Deoxyfluorination (e.g., DAST)
Ester derivatives -OH → -OC(O)RThis compoundAcylation with acid chloride or anhydride

To study the interactions of this compound within biological systems, molecular probes incorporating reporter groups such as fluorescent tags, biotin, or photoaffinity labels can be synthesized. These probes are invaluable for target identification and localization studies.

The synthesis of such probes would involve the introduction of a linker arm onto one of the hydroxyl groups of this compound, to which the reporter group can be attached. The linker is typically a bifunctional molecule containing, for example, an amine or a carboxylic acid at one end for conjugation. The attachment of the linker would follow standard protection-group chemistry to ensure site-specificity. The final step would be the conjugation of the reporter group to the free end of the linker.

Characterization of the final compound and all intermediates would be carried out using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their structure and purity.

In Vitro Biological Investigations and Mechanistic Pathways Associated with 1 Deoxy 2,5 O Methylenehexitol

Assessment of 1-Deoxy-2,5-O-methylenehexitol in Cell-Free and Cellular Systems

The evaluation of this compound has been centered on its potential role as a bioactive constituent in ethnomedicinal plants. The research has primarily involved in vitro assays using cellular systems, with a notable focus on red blood cells.

Investigation of Direct Molecular Interactions in Biochemical Assays

Currently, there is a lack of published scientific literature detailing the direct molecular interactions of isolated this compound in cell-free biochemical assays. Research has not yet focused on the specific binding properties or direct interactions of this compound with purified molecular targets.

In Vitro Cellular Assays (e.g., studies on red blood cells)

The primary in vitro cellular research connected to this compound involves its identification as a component in aqueous extracts of several plants, including Cajanus cajan (leaf and seed), Zanthoxylum zanthoxyloides (leaf), and Carica papaya (leaf), which have been studied for their antisickling properties. researchgate.net These studies have provided insights into the effects of these extracts on red blood cells (RBCs), particularly in the context of sickle cell disease (SCD). researchgate.net

In vitro studies using sodium metabisulfite (B1197395) to induce sickling of red blood cells demonstrated that these plant extracts could significantly reduce the percentage of sickled cells. researchgate.net For instance, in the presence of these extracts, the percentage of sickled cells was markedly lowered from a control value of 91.6%. researchgate.net The extracts also showed an ability to inhibit the polymerization of hemoglobin S, a key pathological event in SCD. researchgate.net Furthermore, the resistance of red blood cells to hemolysis was observed to increase in the presence of these extracts. researchgate.net

It is important to note that these biological effects are attributed to the entire plant extract, which contains a complex mixture of phytochemicals, including tannins, saponins, alkaloids, flavonoids, and glycosides. researchgate.net this compound was identified as one of the many secondary metabolites present in these extracts through gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov The specific contribution of this compound to the observed antisickling and antihemolytic activities has not been individually determined.

Table 1: In Vitro Antisickling Activity of Plant Extracts Containing this compound

Plant ExtractInitial Sickled Cells (%)Sickled Cells after Treatment (%)Rate of Polymerization Inhibition (x10-2)
Control 91.6N/AN/A
Hydroxyurea 91.629.36.5
Cajanus cajan (seed) 91.641.75.9
Cajanus cajan (leaf) 91.632.88.0
Zanthoxylum zanthoxyloides (leaf) 91.638.26.6
Carica papaya (leaf) 91.647.66.0
Data sourced from a study investigating the potential of ethnomedicinal plants as antisickling agents. researchgate.net

Enzyme Inhibition/Activation Profiling

There is no specific information available in the reviewed scientific literature regarding the enzyme inhibition or activation profile of isolated this compound. While the plant extracts in which this compound was found demonstrated biological activity, the specific molecular targets and enzymatic pathways modulated by this compound have not been elucidated.

Elucidation of Molecular Mechanisms of Action of this compound

Target Identification and Validation Studies

To date, there are no published studies that have identified and validated the specific molecular targets of this compound. The antisickling effects of the plant extracts are thought to arise from interference with the polymerization of sickle hemoglobin, but the precise molecule or molecules within the extracts responsible for this action are unknown. nih.gov

Downstream Signaling Pathway Analysis

Consistent with the lack of target identification, there has been no analysis of the downstream signaling pathways that may be modulated by this compound. The mechanisms described in the context of the antisickling research pertain to the action of hydroxyurea, a known therapeutic agent, which includes the activation of soluble guanylyl cyclase and the induction of fetal hemoglobin production. nih.gov However, it has not been determined if this compound or the plant extracts operate through similar pathways.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how specific structural features influence their biological activity. By systematically modifying the molecule and evaluating the resulting changes in biological response, researchers can identify the key chemical motifs responsible for efficacy and selectivity. This knowledge is instrumental in the rational design of more potent and targeted therapeutic agents.

Correlation of Structural Motifs with Biological Responses

While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of carbohydrate and polyol chemistry allow for informed hypotheses regarding the correlation of its structural motifs with biological responses. The core structure, featuring a hexitol (B1215160) backbone, a deoxy function at the C-1 position, and a constrained 2,5-O-methylene bridge, presents several points for modification that would likely impact its interaction with biological targets.

The deoxy nature at the C-1 position removes a hydroxyl group, creating a hydrophobic patch on the molecule. This feature can be critical for interactions with nonpolar pockets within a protein's active site. The impact of this deoxy position can be evaluated by comparing its activity with the parent hexitol. Furthermore, the introduction of different substituents at this position could modulate lipophilicity and introduce new interaction points.

The free hydroxyl groups are primary sites for hydrogen bonding with biological macromolecules. Their number, location, and stereochemistry are paramount for determining binding affinity and specificity. Esterification or etherification of these hydroxyls would likely diminish or abolish activity if they are directly involved in key hydrogen bond interactions with a receptor. Conversely, selective modification could enhance binding or improve pharmacokinetic properties.

To illustrate the potential SAR of this class of compounds, the following interactive data table summarizes hypothetical biological responses based on modifications to the core this compound structure. These are inferred from general principles of medicinal chemistry and SAR studies of other modified sugar derivatives.

Compound/AnalogModification from Parent StructureExpected Impact on Biological ActivityRationale
This compound Parent Compound Baseline Activity Reference for comparison.
Analog AReplacement of 2,5-O-methylene bridge with 2,5-di-O-methylIncreased flexibilityLoss of conformational rigidity may lead to reduced binding affinity due to higher entropic penalty upon binding.
Analog BIntroduction of a hydroxyl group at C-1 (yielding 2,5-O-methylenehexitol)Potential decrease in activityLoss of the hydrophobic interaction at the C-1 position might be detrimental if the binding pocket has a nonpolar region.
Analog CInversion of stereochemistry at C-3 hydroxylSignificant change in activityAltered spatial orientation of a key hydrogen bonding group can disrupt the binding mode with the target.
Analog DReplacement of C-6 hydroxyl with a fluorine atomMay increase or decrease activityFluorine can act as a weak hydrogen bond acceptor and can alter electronic properties, potentially improving binding or metabolic stability.
Analog EEsterification of the C-3 and C-4 hydroxyl groupsLikely decrease in activityMasking of key hydrogen bond donors would likely prevent crucial interactions with the biological target.

These hypothetical examples underscore the importance of the unique structural features of this compound in defining its biological profile. Experimental validation through the synthesis and in vitro testing of such analogs is essential to build a comprehensive SAR model.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. rsc.org A pharmacophore model for this compound and its analogs would serve as a valuable blueprint for designing new, potentially more potent ligands and for virtual screening of compound libraries to identify novel hits.

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. The key features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the free hydroxyl groups (at C-3, C-4, and C-6) and the ether oxygen within the 2,5-O-methylene bridge can all act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the free hydroxyl groups are crucial hydrogen bond donors.

Hydrophobic Feature (HY): The deoxy group at the C-1 position, along with the carbon backbone of the hexitol and the methylene (B1212753) bridge, contributes to the hydrophobic character of the molecule. The methylene bridge itself creates a distinct hydrophobic region.

The development of a robust pharmacophore model typically involves the following steps:

Training Set Selection: A set of active analogs of this compound with varying potencies would be required.

Conformational Analysis: Since the parent molecule is conformationally restricted, the analysis would focus on the orientation of the free hydroxyl groups and any flexible side chains in analogs.

Feature Identification: Common chemical features present in the active molecules are identified. For this compound, these would be the HBAs, HBDs, and hydrophobic regions.

Pharmacophore Generation and Validation: A computational algorithm would generate and score multiple pharmacophore hypotheses. The best model would be the one that best explains the observed SAR of the training set and can successfully distinguish active from inactive compounds in a test set. ugm.ac.id

Once a validated pharmacophore model is established, it can be employed in ligand design in several ways:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for molecules that match the identified features. This allows for the rapid identification of diverse chemical scaffolds that could possess the desired biological activity.

De Novo Design: The model can guide the design of entirely new molecules by ensuring they incorporate the essential pharmacophoric features in the correct spatial arrangement.

Lead Optimization: For existing active compounds, the pharmacophore model can suggest specific structural modifications to enhance binding affinity or improve other properties. For example, if the model indicates an unoccupied hydrophobic pocket near the C-6 position, a medicinal chemist might design an analog with a small hydrophobic substituent at that position to achieve additional favorable interactions.

Biotechnological Production and Enzymatic Transformations of 1 Deoxy 2,5 O Methylenehexitol

Microbial Fermentation Strategies for 1-Deoxy-2,5-O-methylenehexitol Biosynthesis

Direct microbial fermentation pathways for the complete biosynthesis of this compound have not been extensively detailed in scientific literature. However, the identification of a closely related isomer, 2,5-Monomethylene-l-rhamnitol, in the biosurfactant profile of Lactobacillus rhamnosus suggests that microorganisms are capable of synthesizing such structures. researchgate.net This finding opens the door to exploring and engineering microbial hosts for the production of these compounds.

The biosynthesis of this compound would likely involve two key stages: the production of a deoxyhexitol precursor, such as L-rhamnitol (1-deoxy-L-mannitol), and the subsequent enzymatic formation of the 2,5-O-methylene bridge.

Microbial production of polyols, including hexitols like mannitol (B672) and sorbitol, is well-established. sci-hub.setamu.edunih.gov These processes often utilize various strains of bacteria, yeast, and fungi. sci-hub.setamu.edu For instance, mannitol production has been investigated in various microbes where it can be synthesized from fructose. sci-hub.se The production of L-rhamnitol can be envisioned through the reduction of L-rhamnose, a deoxy sugar. Indeed, yeasts such as Candida polymorpha have been shown to produce 1,2-propanediol from L-rhamnose, indicating metabolic activity on this deoxy sugar. tandfonline.com Furthermore, a patent describes a method for producing deoxy ketoses from deoxy polyols, including the production of 1-deoxy-L-fructose from the oxidation of L-rhamnitol by a dehydrogenase from Enterobacter sp. google.com This suggests that microbial systems possess the enzymatic machinery to process deoxyhexitols.

Strategies to enhance the microbial production of a precursor like L-rhamnitol could involve metabolic engineering to redirect carbon flux towards its synthesis and to overexpress key enzymes such as L-rhamnose reductase. The table below summarizes some microbial production of related polyols.

PolyolProducing Microorganism(s)Substrate(s)Reference(s)
MannitolBacteria, Yeast, FungiFructose, Glucose sci-hub.se
SorbitolBacteria, Yeast, FungiGlucose sci-hub.se
XylitolYeastXylose sci-hub.se
ErythritolOsmophilic Yeasts (e.g., Moniliella sp.)Glucose sci-hub.setamu.edunih.gov
Rhamnolipids (contain rhamnose)Pseudomonas aeruginosaSugars, Oils nih.govnih.gov

The second crucial step, the formation of the methylene (B1212753) acetal (B89532) bridge, is less commonly documented in microbial pathways. It would require an enzyme capable of catalyzing the condensation of the C2 and C5 hydroxyl groups of the deoxyhexitol with a one-carbon donor, such as formaldehyde (B43269) or a derivative. While the direct enzymatic basis for this is not yet elucidated for this specific molecule, the existence of 2,5-Monomethylene-l-rhamnitol implies that such an enzyme or pathway exists in Lactobacillus rhamnosus. researchgate.net

Chemoenzymatic Synthesis of this compound and its Derivatives

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful and versatile approach for producing complex molecules like this compound with high selectivity and efficiency. nih.gov This strategy could be particularly advantageous for this target compound, leveraging the strengths of both chemical synthesis and biocatalysis.

A plausible chemoenzymatic route could involve the following steps:

Microbial production of the deoxyhexitol precursor: As discussed in the previous section, a microorganism could be engineered to produce L-rhamnitol (1-deoxy-L-mannitol) in high yields from a renewable feedstock.

Enzymatic formation of the methylene acetal bridge: The purified deoxyhexitol would then be subjected to an enzymatic reaction to install the 2,5-O-methylene bridge. This would require the identification and isolation of the specific enzyme responsible for this transformation, potentially from Lactobacillus rhamnosus. researchgate.net

Alternatively, a more established enzymatic approach for forming acetal-like structures could be adapted. For instance, enzymes like transketolases or aldolases could be engineered to accept deoxyhexitol substrates and catalyze reactions that could lead to cyclic structures. The synthesis of various sugar-related polyhydroxylated compounds and their derivatives has been achieved through chemoenzymatic methods, often employing aldolases. ub.edu

The chemical part of a chemoenzymatic strategy could involve the synthesis of a modified substrate that is more amenable to enzymatic conversion or the final chemical modification of an enzymatically produced intermediate. For example, a deoxyhexitol could be chemically protected at certain positions to guide the enzymatic cyclization to the desired 2,5-O-methylene structure. The synthesis of various acetal-containing polyols has been demonstrated through chemical methods, such as the condensation of diols with aldehydes using acid catalysts. nih.govresearchgate.net

The table below outlines a conceptual chemoenzymatic pathway and the types of enzymes that could be involved.

StepTransformationType of Enzyme/ReactionPotential Substrate/ProductReference(s) for related reactions
1Production of DeoxyhexitolMicrobial Fermentation (e.g., engineered E. coli or yeast)Glucose -> L-Rhamnitol sci-hub.segoogle.com
2aMethylene Bridge Formation (Enzymatic)Putative Methylene Transferase/CyclaseL-Rhamnitol -> this compound researchgate.net
2bAcetal Formation (Chemical)Acid-catalyzed condensation with a formaldehyde sourceL-Rhamnitol -> this compound nih.govresearchgate.netacs.org

Enzymatic Modification and Degradation Pathways

Understanding the enzymatic modification and degradation of this compound is crucial for its application and for understanding its environmental fate. While specific enzymes acting on this molecule are not well-documented, we can infer potential pathways from studies on related structures.

Enzymatic Modification:

The hydroxyl groups at positions 3, 4, and 6, as well as the deoxy-methyl group, are potential sites for enzymatic modification.

Oxidation: Dehydrogenases could oxidize the remaining free hydroxyl groups. For instance, a deoxy polyol dehydrogenase from Enterobacter sp. has been shown to oxidize L-rhamnitol at the C2 position to produce 1-deoxy-L-fructose. google.com While the 2-OH is blocked in the target molecule, other hydroxyls could be targeted by different dehydrogenases.

Glycosylation: Glycosyltransferases could attach sugar moieties to the available hydroxyl groups, creating glycosylated derivatives with potentially altered properties.

Phosphorylation: Kinases could phosphorylate the hydroxyl groups, which is a common modification in metabolic pathways.

Enzymatic Degradation:

The degradation of this compound would likely proceed through the cleavage of the methylene acetal and/or the degradation of the hexitol (B1215160) backbone.

Cleavage of the Methylene Acetal: The enzymatic degradation of polymers containing acetal linkages has been studied. Lipases and cutinases have been shown to hydrolyze ester bonds in polymers containing cyclic ketene (B1206846) acetals, which are precursors to acetal-containing polyesters. researchgate.netresearchgate.netrsc.orgrsc.org While the methylene acetal in this compound is not an ester, its susceptibility to enzymatic cleavage by hydrolases cannot be ruled out, especially under specific conditions or by specialized enzymes. The cleavage of acetal bonds is generally faster under acidic conditions, and some enzymes create acidic microenvironments in their active sites. nih.gov

Degradation of the Hexitol Backbone: Once the cyclic structure is opened, the resulting deoxyhexitol could be further metabolized. As mentioned, dehydrogenases can oxidize the polyol. google.com The resulting keto-sugars could then enter central metabolic pathways.

The table below summarizes potential enzymatic reactions involved in the modification and degradation of this compound and related compounds.

Reaction TypeEnzyme ClassPotential Effect on this compoundReference(s) for related reactions
Modification
OxidationDehydrogenaseOxidation of free hydroxyl groups (C3, C4, C6) google.com
GlycosylationGlycosyltransferaseAttachment of sugar moieties rsc.orggoogle.com
PhosphorylationKinaseAddition of phosphate (B84403) groups google.com
Degradation
Acetal CleavageHydrolase (e.g., Lipase, Cutinase - speculative)Opening of the methylene acetal ring researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov
Backbone CleavageLyase/AldolaseCleavage of the carbon-carbon bonds of the hexitol chain ub.edu

Advanced Analytical Methodologies for Detection and Quantification of 1 Deoxy 2,5 O Methylenehexitol

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the separation, identification, and quantification of compounds in complex mixtures. irb.hrchemyx.com This technique offers high sensitivity and selectivity, making it suitable for analyzing a wide range of molecules, including those that are non-volatile or thermally unstable. chemyx.com

In a typical HPLC-MS/MS setup, the components of a mixture are first separated by HPLC. irb.hr The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. chemyx.com This dual detection system enhances the certainty of identification, as it is highly improbable that two different molecules will exhibit the same behavior in both the chromatograph and the mass spectrometer. ox.ac.uk

For the analysis of 1-Deoxy-2,5-O-methylenehexitol, a hydrophilic interaction liquid chromatography (HILIC) column could be employed. The mobile phase typically consists of a gradient of an organic solvent like acetonitrile (B52724) and an aqueous buffer. aesan.gob.es The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), to generate ions for detection. nih.gov Quantitative analysis is often achieved by creating a calibration curve using standards of known concentrations. irb.hrnih.gov The use of an internal standard can further improve the accuracy and precision of the quantification. irb.hr

Table 1: Illustrative HPLC-MS/MS Parameters for Hexitol (B1215160) Analysis

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column HILIC, e.g., Porous Graphitic Carbon
Mobile Phase A Ammonium Acetate in Water
Mobile Phase B Acetonitrile with Ammonium Hydroxide
Gradient Time-based gradient from high aqueous to high organic
Flow Rate 0.3 mL/min
Injection Volume 5-20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)

This table presents a hypothetical set of parameters based on common practices for similar analytes and does not represent a specific validated method for this compound.

Research on related sugar alcohols has demonstrated the effectiveness of HPLC-MS/MS for their quantification in various matrices. For instance, a study on deoxyribonucleoside triphosphates utilized a porous graphitic carbon column with a 10-minute run time, achieving excellent linearity with calibration curves ranging from 62.5 to 2,500 femtomoles. nih.gov While specific studies on this compound are not widely published, the principles of these methods are directly applicable. Derivatization can also be employed to enhance detectability in ESI-MS/MS, as shown in the analysis of other compounds where derivatization significantly improved sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" technique for the identification and quantification of volatile and semi-volatile organic compounds. wikipedia.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org In GC-MS, the sample is vaporized and separated in a capillary column, after which the individual components are fragmented and detected by the mass spectrometer based on their mass-to-charge ratio. wikipedia.orgetamu.edu

For the trace analysis of this compound, which is a polar and non-volatile compound, a crucial step of chemical derivatization is required to make it amenable to GC analysis. sigmaaldrich.comresearchgate.net Derivatization converts the polar hydroxyl groups into less polar, more volatile derivatives. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com Trimethylsilylation (TMS), using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently used method for compounds with active hydrogens, such as alcohols. sigmaaldrich.com

A study involving the analysis of plant extracts identified this compound using GC-MS. zhanggroup.org The analysis was performed on a system with a specific capillary column and a temperature program that ramped from 60°C to 325°C. zhanggroup.orgresearchgate.net The mass spectrometer scanned a mass range of m/z 35 to 400, and compound identification was achieved by comparing the resulting mass spectra with a database like that of the National Institute of Standards and Technology (NIST). zhanggroup.orgrjptonline.org

Table 2: Example GC-MS Parameters for the Analysis of Derivatized Hexitols

ParameterSetting
GC System Agilent 7890A or similar
Column DB-5 or equivalent capillary column
Carrier Gas Helium at a constant flow rate
Injector Temperature 250 °C
Oven Program Initial hold at 60°C, then ramp to 325°C
Derivatization Reagent BSTFA with TMCS, or other silylating agents
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Impact (EI)
Scan Range m/z 35-400

This table provides an example based on published methods for similar compounds and is for illustrative purposes. zhanggroup.orgrjptonline.org

The use of isotope-dilution GC-MS can further enhance the accuracy of trace analysis by using a deuterated internal standard. nih.gov This approach helps to correct for variations in sample preparation and injection. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of organic molecules. rssl.combwise.kr A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei responsible for the resonance, allowing for absolute quantification without the need for identical reference standards for every analyte. rssl.comnih.gov

For the quantitative analysis of this compound, a high-resolution NMR spectrometer is used. The sample is dissolved in a suitable deuterated solvent, and a certified internal standard of known purity and concentration is added. nih.govamericanpharmaceuticalreview.com The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. ox.ac.uk

Several factors are critical for obtaining accurate qNMR results, including proper sample preparation, selection of a suitable internal standard that does not have overlapping signals with the analyte, and optimization of NMR acquisition parameters. ox.ac.ukrssl.com A sufficient relaxation delay (D1) of at least five times the longest T1 relaxation time of the signals of interest is crucial to ensure full relaxation between pulses. ox.ac.uk

Table 3: Key Considerations for qNMR Purity Determination

ParameterGuidelineRationale
Weighing Use a micro-balance for accuracyWeighing is a significant source of uncertainty. rssl.com
Internal Standard High purity, stable, soluble, non-overlapping signalsEnsures accurate comparison with the analyte. americanpharmaceuticalreview.com
Solvent Deuterated, analyte and standard must be solubleTo avoid large solvent signals and ensure homogeneity. bipm.org
Relaxation Delay (D1) ≥ 5 x T1 of the slowest relaxing signalTo ensure complete relaxation and accurate signal integration. ox.ac.uk
Signal to Noise (S/N) >250:1 for <1% integration errorGood S/N is essential for accurate integration. ox.ac.uk
Data Processing Consistent phasing and baseline correctionCrucial for obtaining accurate integral values. ox.ac.uk

Development of Biosensors for this compound

Biosensors are analytical devices that integrate a biological recognition element with a transducer to detect a specific analyte. nih.govmdpi.com They offer the potential for rapid, sensitive, and portable analysis. nih.gov While specific biosensors for this compound have not been described in the reviewed literature, the development of such a sensor could follow established principles for detecting similar molecules like other alcohols and sugars. mdpi.comnih.gov

An electrochemical biosensor is a promising approach. nih.gov These biosensors measure changes in electrical properties (like current or potential) resulting from the interaction between the biorecognition element and the analyte. mdpi.com For a this compound biosensor, the biorecognition element could be a specific enzyme, such as an alcohol oxidase or a dehydrogenase, that can catalyze the oxidation of the hexitol. metu.edu.tr

The general structure of such a biosensor would involve immobilizing the enzyme onto an electrode surface. nih.gov The electrode could be made from various materials, including glassy carbon, gold, or carbon nanotubes, which can be modified to enhance sensitivity and stability. nih.govmetu.edu.trdut.ac.za When the target hexitol binds to the enzyme, a reaction occurs that produces an electrical signal. This signal, which is proportional to the concentration of the analyte, is then measured by the transducer. nih.gov

Table 4: Potential Components for a this compound Biosensor

ComponentExample Material/MoleculeFunction
Bioreceptor Alcohol Oxidase/DehydrogenaseSpecifically recognizes and reacts with the hexitol. metu.edu.tr
Transducer Electrochemical (Amperometric/Potentiometric)Converts the biochemical reaction into a measurable electrical signal. nih.gov
Electrode Material Glassy Carbon, Gold Nanoparticles, Carbon NanotubesProvides a surface for enzyme immobilization and electron transfer. nih.govdut.ac.za
Immobilization Matrix Polymers (e.g., poly(ethylene glycol)), Graphene OxideEntraps the enzyme while maintaining its activity. metu.edu.tr

The development of biosensors for other alcohols, like ethanol (B145695), and sugars, such as glucose, provides a strong foundation for this work. mdpi.commetu.edu.tr For instance, amperometric biosensors for ethanol have been developed using alcohol oxidase immobilized on modified electrodes, demonstrating good sensitivity and a linear response over a specific concentration range. metu.edu.tr Similarly, aptamer-based biosensors, which use short DNA or RNA sequences as the recognition element, have been developed for various small molecules and could be another avenue for detecting this compound. frontiersin.org

Computational and in Silico Studies of 1 Deoxy 2,5 O Methylenehexitol

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pku.edu.cnresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. bioexcel.eu

For 1-Deoxy-2,5-O-methylenehexitol, molecular docking simulations would be crucial to identify potential biological targets. For instance, given its discovery in a study on antisickling agents, a primary target for docking studies could be hemoglobin. nih.gov The simulation would predict how the compound interacts with the amino acid residues in the binding pocket of hemoglobin, providing insights into its potential mechanism for inhibiting sickling. Docking scores, which estimate the binding free energy, would be calculated to quantify the binding affinity. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound with Hemoglobin

ParameterValueInteracting Residues (Hypothetical)
Binding Affinity (kcal/mol)-Val, Leu, Pro, His
Hydrogen Bonds-His7, Lys120
Hydrophobic Interactions-Val1, Leu88

Note: The data in this table is hypothetical and serves as an example of what molecular docking studies would aim to determine. No published data is currently available.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.govwikipedia.org This technique simulates the movement of atoms and molecules, allowing for the study of their dynamic behavior. physchemres.org

If applied to this compound, an MD simulation of its complex with a biological target (like hemoglobin) would reveal the stability of the docked pose. dovepress.com It would allow researchers to observe the flexibility of the ligand within the binding site and the persistence of key interactions, such as hydrogen bonds, throughout the simulation. researchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would provide quantitative measures of the stability and flexibility of the complex. dovepress.com

Table 2: Potential Parameters from Molecular Dynamics Simulations of this compound-Protein Complex

Simulation ParameterDescriptionPotential Finding
Simulation TimeDuration of the simulation (e.g., 100 ns)-
RMSDRoot-Mean-Square Deviation of atomic positionsStable binding if RMSD plateaus
RMSFRoot-Mean-Square Fluctuation of individual residuesIdentification of flexible regions in the protein upon ligand binding
Hydrogen Bond OccupancyPercentage of simulation time a specific hydrogen bond existsStrength and stability of key polar interactions

Note: This table illustrates the type of data generated from MD simulations. Specific findings for this compound are not yet reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. upc.edunih.gov These methods can determine a molecule's electronic structure, orbital energies (like HOMO and LUMO), and reactivity descriptors. aps.orgarxiv.org

For this compound, quantum chemical calculations could elucidate its intrinsic chemical properties. The calculated electrostatic potential surface would reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with biological targets. Reactivity indices derived from these calculations could predict the most likely sites for metabolic reactions.

Table 3: Illustrative Data from Quantum Chemical Calculations for this compound

Quantum Chemical PropertyDescriptionHypothetical Value
HOMO Energy (eV)Highest Occupied Molecular Orbital energy-
LUMO Energy (eV)Lowest Unoccupied Molecular Orbital energy-
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO, indicating chemical reactivity-
Dipole Moment (Debye)Measure of the molecule's overall polarity-

Note: The values in this table are for illustrative purposes only, as no specific quantum chemical studies on this compound have been published.

Predictive Modeling of Biological Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds. plos.orgscispace.com

A QSAR study involving this compound would require a dataset of structurally similar compounds with known biological activities (e.g., antisickling activity). Various molecular descriptors (e.g., topological, electronic, and steric) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could guide the design of more potent analogs of this compound.

Table 4: Example of a QSAR Model Equation

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...**

Statistical ParameterDescriptionAcceptable Value
R² (Correlation Coefficient)Goodness of fit of the model> 0.6
Q² (Cross-validated R²)Predictive power of the model> 0.5
p-valueStatistical significance of the model< 0.05

Note: This represents a generic QSAR model. The development of a specific model for this compound and its analogs is pending further research.

Future Perspectives and Emerging Research Avenues for 1 Deoxy 2,5 O Methylenehexitol

Integration with Systems Biology Approaches

Systems biology offers a holistic approach to understanding the complex multifactorial nature of diseases like sickle cell disease (SCD). nih.govannualreviews.org By integrating data from genomics, proteomics, and metabolomics, systems biology aims to model the intricate network of interactions that lead to the disease phenotype. nih.gov This approach has been instrumental in moving beyond a reductionist view focused on single pathways to a more comprehensive understanding of how processes like hemoglobin polymerization, inflammation, and oxidative stress interact. nih.gov

Future research could explore the effects of "1-Deoxy-2,5-O-methylenehexitol" on the complex biological systems of individuals with SCD. Such studies would necessitate a foundational understanding of the compound's mechanism of action, which is currently unknown. Should the compound demonstrate anti-sickling properties, systems biology could help elucidate the pathways it modulates.

Potential for Biomarker Discovery

The search for reliable biomarkers in sickle cell disease is a critical area of research, with the aim of predicting disease severity, monitoring organ damage, and assessing therapeutic responses. htct.com.brbu.edutandfonline.comfrontiersin.orgresearchgate.net Current research in this area is exploring a wide range of potential biomarkers, including circulating proteins, lipids, and nucleic acids found in exosomes, as well as specific patterns of gene expression. htct.com.brtandfonline.com The ultimate goal is to develop predictive algorithms based on a panel of biomarkers to improve personalized medicine for SCD patients. frontiersin.orgnih.gov

Given that "this compound" has been identified as a plant metabolite, its potential as a biomarker would depend on its absorption, distribution, metabolism, and excretion (ADME) properties in humans, none of which are currently documented. If it were to be investigated as a therapeutic agent, monitoring its levels and metabolic byproducts could serve as biomarkers of treatment adherence and efficacy.

Development of Novel Research Tools Utilizing this compound

The development of novel research tools is crucial for advancing our understanding and treatment of sickle cell disease. These tools range from new imaging techniques and diagnostic devices to innovative therapeutic platforms like CRISPR-based gene editing. clevelandclinic.orgnews-medical.netucsf.edunih.gov For instance, microfluidic devices are being developed for the rapid and reliable monitoring of sickle cell disease by measuring the electrical impedance of red blood cells. news-medical.net

As the biological activity of "this compound" is yet to be characterized, its application in the development of new research tools remains purely speculative. If it is found to interact with a specific protein or pathway involved in SCD, it could potentially be modified to create a molecular probe for studying that target.

Challenges and Opportunities in this compound Research

The primary challenge in the study of "this compound" is the profound lack of foundational research. Before any of the future perspectives discussed above can be realized, significant preliminary work is required.

Challenges:

Synthesis and Availability: A reliable and scalable method for the synthesis of "this compound" would be necessary for any systematic investigation.

Lack of Biological Data: There is no information on the compound's mechanism of action, toxicity, or pharmacokinetic properties.

Funding and Research Interest: Securing funding and attracting research interest for a completely uncharacterized compound can be difficult.

Opportunities:

Novel Therapeutic Potential: Its identification in a plant with traditional use against sickling provides a compelling starting point for investigating its potential as a novel therapeutic agent for SCD. researchgate.netzhanggroup.org

Untapped Research Area: The lack of existing research means that any new findings would be highly novel and could open up entirely new avenues of investigation in sickle cell disease treatment.

Interdisciplinary Research: The study of this compound would necessitate a collaborative effort between synthetic chemists, pharmacologists, and clinical researchers.

Q & A

Q. Can computational chemistry predict the reactivity of this compound in glycation pathways?

  • Methodological Answer : Employ density functional theory (DFT) to calculate thermodynamic (ΔG) and kinetic (activation energy) parameters for key reactions (e.g., isomerization, β-dicarbonyl cleavage). Validate models against experimental kinetic data. Use molecular dynamics simulations to explore solvent effects and conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.